molecular formula C9H10BrN3S B13064714 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine

3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13064714
M. Wt: 272.17 g/mol
InChI Key: VYAJCCSMHJPXSY-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine: is a heterocyclic compound that contains both a thiophene and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine typically involves the cyclization of 5-bromo-2-thiophenyl chalcones with phenyl hydrazine hydrate. This reaction can be catalyzed using environmentally friendly catalysts such as fly ash: H₂SO₄ under microwave irradiation . The yields of this reaction are generally high, often exceeding 75%.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the pyrazole ring.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its electronic properties, making it a candidate for use in organic electronics .

Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer activities. Its unique structure allows it to interact with various biological targets .

Medicine: The compound is explored for its potential as a pharmaceutical intermediate. Its derivatives are studied for their therapeutic properties, including anti-inflammatory and analgesic effects .

Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The exact mechanism of action of 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 3-(5-Bromothiophen-2-YL)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-Phenyl-3-(5-bromothiophen-2-YL)-5-(substituted phenyl)-2-pyrazolines

Uniqueness: 3-(5-Bromothiophen-2-YL)-4-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13)

InChI Key

VYAJCCSMHJPXSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=C(S2)Br

Origin of Product

United States

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